molecular formula C16H26ClNO2S2 B4280619 5-chloro-N-cyclododecylthiophene-2-sulfonamide

5-chloro-N-cyclododecylthiophene-2-sulfonamide

Cat. No.: B4280619
M. Wt: 364.0 g/mol
InChI Key: ZUSOIJCLEYFVOB-UHFFFAOYSA-N
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Description

5-chloro-N-cyclododecylthiophene-2-sulfonamide is a synthetic organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives The compound is characterized by the presence of a chloro group at the 5-position, a cyclododecyl group attached to the nitrogen atom, and a sulfonamide group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclododecylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the following:

    Formation of 5-chloro-2-thiophenesulfonyl chloride: This intermediate can be synthesized by chlorination of 2-thiophenesulfonyl chloride using a chlorinating agent such as thionyl chloride.

    Nucleophilic substitution: The 5-chloro-2-thiophenesulfonyl chloride is then reacted with cyclododecylamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclododecylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Major Products

    Nucleophilic substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of cyclododecylthiophene-2-amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiophene derivatives with potential electronic or photonic properties.

    Biology: As a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.

    Medicine: Potential use as a lead compound for the development of new drugs with antimicrobial or anticancer activity.

    Industry: Application in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclododecylthiophene-2-sulfonamide depends on its specific application. In biological systems, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The thiophene ring and cyclododecyl group may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-thiophenecarboxaldehyde: A thiophene derivative with a chloro group at the 5-position and a formyl group at the 2-position.

    5-chloro-2-thiophenecarboxylic acid: A thiophene derivative with a chloro group at the 5-position and a carboxyl group at the 2-position.

    5-bromo-2-thiophenecarboxaldehyde: A thiophene derivative with a bromo group at the 5-position and a formyl group at the 2-position.

Uniqueness

5-chloro-N-cyclododecylthiophene-2-sulfonamide is unique due to the presence of the cyclododecyl group, which imparts distinct steric and hydrophobic properties. This can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities with specific properties.

Properties

IUPAC Name

5-chloro-N-cyclododecylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2S2/c17-15-12-13-16(21-15)22(19,20)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h12-14,18H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOIJCLEYFVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-cyclododecylthiophene-2-sulfonamide
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5-chloro-N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 3
5-chloro-N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 4
5-chloro-N-cyclododecylthiophene-2-sulfonamide
Reactant of Route 5
5-chloro-N-cyclododecylthiophene-2-sulfonamide

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